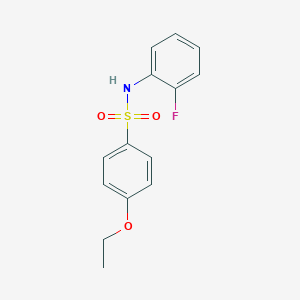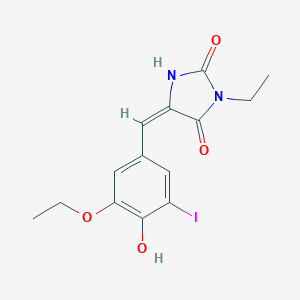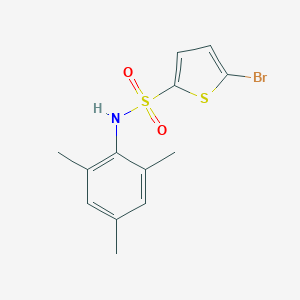![molecular formula C15H17BrN2O3S2 B426594 2-[(5-bromothiophen-2-yl)sulfonylamino]-N-butan-2-ylbenzamide](/img/structure/B426594.png)
2-[(5-bromothiophen-2-yl)sulfonylamino]-N-butan-2-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-bromothiophen-2-yl)sulfonylamino]-N-butan-2-ylbenzamide is a complex organic compound with the molecular formula C15H17BrN2O3S2 It is characterized by the presence of a brominated thiophene ring, a sulfonamide group, and a sec-butyl-substituted benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromothiophen-2-yl)sulfonylamino]-N-butan-2-ylbenzamide typically involves multiple steps:
Sulfonylation: The thiophene ring is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine.
Amidation: The sulfonylated thiophene is reacted with sec-butylamine to form the sulfonamide intermediate.
Coupling: Finally, the sulfonamide intermediate is coupled with a benzoyl chloride derivative to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-bromothiophen-2-yl)sulfonylamino]-N-butan-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The sulfonyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.
Substitution: Nucleophiles (amines, alkoxides), polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(5-bromothiophen-2-yl)sulfonylamino]-N-butan-2-ylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-[(5-bromothiophen-2-yl)sulfonylamino]-N-butan-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the brominated thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(5-chloro-2-thienyl)sulfonyl]amino}-N-(sec-butyl)benzamide
- 2-{[(5-methyl-2-thienyl)sulfonyl]amino}-N-(sec-butyl)benzamide
- 2-{[(5-fluoro-2-thienyl)sulfonyl]amino}-N-(sec-butyl)benzamide
Uniqueness
2-[(5-bromothiophen-2-yl)sulfonylamino]-N-butan-2-ylbenzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, or methyl groups can lead to distinct chemical and biological properties, making this compound particularly valuable in research and development.
Eigenschaften
Molekularformel |
C15H17BrN2O3S2 |
|---|---|
Molekulargewicht |
417.3g/mol |
IUPAC-Name |
2-[(5-bromothiophen-2-yl)sulfonylamino]-N-butan-2-ylbenzamide |
InChI |
InChI=1S/C15H17BrN2O3S2/c1-3-10(2)17-15(19)11-6-4-5-7-12(11)18-23(20,21)14-9-8-13(16)22-14/h4-10,18H,3H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
AJMFJCSXHLZTQP-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(S2)Br |
Kanonische SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(benzyloxy)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B426514.png)
![4-[(3-ethoxy-4-hydroxy-5-iodophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B426518.png)

![4-(3-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B426522.png)
![N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-N-methylmethanesulfonamide](/img/structure/B426523.png)
![5-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2,4-imidazolidinedione](/img/structure/B426524.png)
![Methyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B426525.png)

![4-ethoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B426527.png)
![N-(3-chlorophenyl)-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide](/img/structure/B426528.png)
![(5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B426530.png)
![N-[4-(acetylamino)phenyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B426532.png)
![1-[(5-Bromothiophen-2-yl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B426533.png)
